molecular formula C18H19NOS B2394411 N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide CAS No. 2097921-24-7

N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide

Cat. No. B2394411
CAS RN: 2097921-24-7
M. Wt: 297.42
InChI Key: LZFHKOZCEISHLU-UHFFFAOYSA-N
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Description

N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide, also known as CP 47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in the central nervous system and immune system, respectively. CP 47,497 is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis.

Scientific Research Applications

Chemoselective N-benzoylation of Aminophenols

A study described the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates, leading to the production of N-(2-hydroxyphenyl)benzamides, compounds of significant biological interest. This method provides a pathway for synthesizing benzamide derivatives, which could include compounds structurally related to N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide, showcasing their relevance in organic synthesis and potential pharmaceutical applications (Singh et al., 2017).

Crystal Structure Analysis

Another research focus is on the crystal structure analysis of benzamide derivatives, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide. These studies are crucial for understanding the molecular configurations and interactions of benzamide compounds, which can inform the development of materials and drugs with specific properties (Sharma et al., 2016).

Synthesis and Antimicrobial Studies

The synthesis and study of benzamide derivatives for antimicrobial applications are also a significant area of research. For instance, the synthesis of heterocyclic carboxamides, including benzamide analogs, has shown potential in developing new antipsychotic agents with fewer side effects, indicating the medical relevance of benzamide structures in pharmaceutical research (Norman et al., 1996).

Material Science and Sensing Technologies

Research into the derivatization of naphthalene diimide to create fluorescent films for aniline vapor detection showcases the application of benzamide-related compounds in material science and sensing technologies. This illustrates the versatility of benzamide derivatives in developing novel materials with specific sensing capabilities (Fan et al., 2016).

properties

IUPAC Name

N-(4-methylidenecyclohexyl)-4-thiophen-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-13-2-8-17(9-3-13)19-18(20)15-6-4-14(5-7-15)16-10-11-21-12-16/h4-7,10-12,17H,1-3,8-9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFHKOZCEISHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NC(=O)C2=CC=C(C=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylidenecyclohexyl)-4-(thiophen-3-yl)benzamide

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